molecular formula C38H28N2O3 B5014116 4,4'-oxybis(N-2-biphenylylbenzamide)

4,4'-oxybis(N-2-biphenylylbenzamide)

Cat. No.: B5014116
M. Wt: 560.6 g/mol
InChI Key: KPYWRYILKNPJIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Oxybis(N-2-biphenylylbenzamide) is a benzamide derivative characterized by a central oxygen-bridged (oxybis) structure connecting two N-2-biphenylylbenzamide units. Its molecular architecture comprises a benzamide core (a benzene ring linked to an amide group) and biphenyl substituents, which confer rigidity and influence intermolecular interactions. Potential applications span materials science (e.g., coordination polymers) and medicinal chemistry, though its specific biological or physicochemical properties require further empirical validation.

Properties

IUPAC Name

N-(2-phenylphenyl)-4-[4-[(2-phenylphenyl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28N2O3/c41-37(39-35-17-9-7-15-33(35)27-11-3-1-4-12-27)29-19-23-31(24-20-29)43-32-25-21-30(22-26-32)38(42)40-36-18-10-8-16-34(36)28-13-5-2-6-14-28/h1-26H,(H,39,41)(H,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYWRYILKNPJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(2-Oxo-2-phenylethyl)benzamide (C₁₅H₁₃NO₂)

  • Structural Differences : Lacks the oxybis linkage and biphenylyl groups, featuring a simpler phenylethyl substituent.
  • Functional Impact : Reduced steric hindrance and lower molecular weight may enhance solubility but diminish thermal stability compared to 4,4'-oxybis(N-2-biphenylylbenzamide) .

N-Benzoyl-N-(2-phenylethyl)benzamide (C₂₂H₁₉NO₂)

  • Structural Differences : Contains two benzamide moieties but connected via a phenylethyl group instead of an oxybis bridge.

Table 1: Key Properties of Benzamide Derivatives

Compound Molecular Weight Melting Point (°C) Notable Substituents
4,4'-Oxybis(N-2-biphenylylbenzamide) ~532 (estimated) Not reported Oxybis bridge, biphenylyl
N-(2-Oxo-2-phenylethyl)benzamide 239.27 145–148 Phenylethyl ketone
N-Benzoyl-N-(2-phenylethyl)benzamide 329.39 160–162 Phenylethyl spacer

Sulfonamide-Benzamide Hybrids

4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

  • Structural Differences : Incorporates a sulfamoyl group and thiazole ring, diverging from the biphenylyl-oxybis framework.

Oxadiazole and Thiazole Derivatives

N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide

  • Structural Differences : Features an oxadiazole-thiophene hybrid structure instead of biphenylyl groups.
  • Functional Impact : The oxadiazole ring contributes to π-π stacking interactions, which may enhance luminescent properties or binding affinity in sensor applications .

Table 3: Comparative Bioactivity of Oxadiazole Derivatives

Compound Activity IC₅₀ (µM)
N-[5-(5-Chlorothiophen-2-yl)-... Anti-inflammatory 15
Target Compound (Hypothetical)

Hydrazide and Coordination Polymer Precursors

4,4'-Oxybis(benzoylhydrazide)

  • Structural Differences : Replaces benzamide groups with benzoylhydrazide units.
  • Functional Impact: The hydrazide groups enable chelation with metal ions, making it a candidate for MOF (metal-organic framework) synthesis.

Table 4: Functional Group Influence on Reactivity

Compound Key Functional Groups Applications
4,4'-Oxybis(N-2-biphenylylbenzamide) Amide, oxybis Polymers, drug delivery
4,4'-Oxybis(benzoylhydrazide) Hydrazide, oxybis MOFs, catalysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.